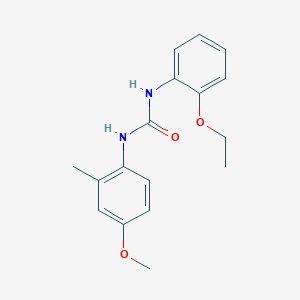
N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as DCFMU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes such as fatty acid synthase, acetyl-CoA carboxylase, and pyruvate carboxylase.
Wirkmechanismus
N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea inhibits the activity of various enzymes by binding to their active sites. It forms a covalent bond with the thiol group of the cysteine residue in the active site of the enzyme, thereby blocking its activity. The inhibition of enzyme activity leads to a decrease in the biosynthesis of fatty acids, cholesterol, and glucose.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, cholesterol, and glucose in animal models. Additionally, it has been shown to decrease the size of adipose tissue and prevent the development of obesity. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes, and its effects can be easily measured. It has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble, and its solubility in organic solvents is limited. Additionally, it has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One direction is to develop more water-soluble analogs of this compound. Another direction is to study the effects of this compound on other enzymes involved in lipid and glucose metabolism. Additionally, more studies are needed to investigate the potential of this compound as a therapeutic agent for obesity, diabetes, and cancer.
Conclusion:
In conclusion, this compound is a potent inhibitor of various enzymes involved in lipid and glucose metabolism. Its synthesis method involves the reaction between 3,5-dichloroaniline and tetrahydro-2-furanmethanol in the presence of urea and acetic acid. This compound has been widely used in scientific research and has shown promising results as a therapeutic agent for obesity, diabetes, and cancer. However, more studies are needed to investigate its potential as a therapeutic agent and to develop more water-soluble analogs of this compound.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves the reaction between 3,5-dichloroaniline and tetrahydro-2-furanmethanol in the presence of urea and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of this compound is around 60-70%.
Wissenschaftliche Forschungsanwendungen
DCFUM has been widely used in scientific research as a potent inhibitor of various enzymes. It has been shown to inhibit fatty acid synthase, which is an important enzyme in the biosynthesis of fatty acids. Inhibition of this enzyme has been linked to the prevention of obesity, diabetes, and cancer. N-(3,5-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to inhibit acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids and cholesterol. Inhibition of this enzyme has been linked to the prevention of cardiovascular diseases. Additionally, this compound has been shown to inhibit pyruvate carboxylase, which is involved in gluconeogenesis. Inhibition of this enzyme has been linked to the prevention of diabetes.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-4-9(14)6-10(5-8)16-12(17)15-7-11-2-1-3-18-11/h4-6,11H,1-3,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFHEAXUNWZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid](/img/structure/B5466616.png)
![1-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5466617.png)
![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5466641.png)
![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-fluorophenyl)-3-piperidinamine dihydrochloride](/img/structure/B5466658.png)
![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)

![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)

![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)